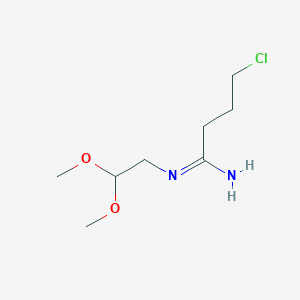

4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide

Description

4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide is a synthetic intermediate primarily utilized in the preparation of heterocyclic compounds. Its structure features a butanimidamide backbone substituted with a chlorine atom at the 4-position and a 2,2-dimethoxyethyl group attached to the nitrogen. The compound is synthesized via the reaction of methyl 4-chlorobutanimidate hydrochloride with 2,2-dimethoxyethanamine under acidic conditions, followed by intramolecular cyclization to generate pyrroloimidazole derivatives . This cyclization property makes it valuable in medicinal and materials chemistry for constructing nitrogen-containing heterocycles.

Properties

IUPAC Name |

4-chloro-N'-(2,2-dimethoxyethyl)butanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClN2O2/c1-12-8(13-2)6-11-7(10)4-3-5-9/h8H,3-6H2,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBGOWIMXCQQBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN=C(CCCCl)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide typically involves the reaction of methyl 4-chlorobutanimidate hydrochloride with 2,2-dimethoxyethanamine. This reaction is carried out under acidic conditions, leading to the formation of the desired product . The reaction can be summarized as follows:

Starting Materials: Methyl 4-chlorobutanimidate hydrochloride and 2,2-dimethoxyethanamine.

Reaction Conditions: Acidic medium.

Product: this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst use, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Cyclization Reactions: Under specific conditions, the compound can undergo intramolecular cyclization to form heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through:

Molecular Targets: Binding to specific enzymes or receptors.

Pathways Involved: Modulating biochemical pathways related to its therapeutic or industrial applications.

Comparison with Similar Compounds

Structural Analogues: Imidamide Derivatives

Key Findings :

- Cyclization Efficiency : this compound undergoes acid-mediated cyclization more readily than methyl 4-chlorobutanimidate due to the stabilizing dimethoxyethyl group .

- Polymer Applications : Unlike 3-chloro-N-phenyl-phthalimide, which is directly incorporated into polyimide backbones , the target compound serves as a precursor for smaller heterocyclic systems.

Functional Analogues: Amide and Benzamide Derivatives

Key Findings :

- Synthetic Flexibility : While this compound relies on nucleophilic substitution for functionalization , benzamide derivatives employ carbodiimide coupling agents (e.g., EDC/HOBt) for amide bond formation .

- Biological vs. Material Applications: The target compound’s cyclization products are explored for bioactive heterocycles, whereas N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile is studied for charge-transfer properties in optoelectronics .

Contrasting Reactivity and Stability

- Solubility: The dimethoxyethyl group in this compound enhances solubility in polar solvents compared to non-polar phthalimide derivatives .

- Acid Sensitivity : The compound’s susceptibility to acidic cyclization contrasts with the stability of N-phenyl benzamides under similar conditions .

Biological Activity

4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

This compound is characterized by its unique structure, which includes a chloro group and a dimethoxyethyl side chain. The synthesis of this compound typically involves the reaction of methyl 4-chlorobutanimidate hydrochloride with 2,2-dimethoxyethanamine. This reaction can yield the desired butanimidamide in good yields under controlled conditions .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate enzyme activities and receptor interactions, which can lead to significant pharmacological effects. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes involved in metabolic pathways .

Pharmacological Studies

Recent pharmacological evaluations have highlighted the compound's potential as a therapeutic agent. For instance, studies have indicated that derivatives of butanimidamide compounds can act as selective inhibitors for butyrylcholinesterase (BuChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of BuChE has been shown to enhance cholinergic neurotransmission, which is crucial for cognitive function .

Data Tables

| Property | Details |

|---|---|

| Molecular Formula | C10H16ClN3O2 |

| CAS Number | 1215483-81-0 |

| Synthesis Method | Reaction of methyl 4-chlorobutanimidate with 2,2-dimethoxyethanamine |

| Biological Targets | Butyrylcholinesterase (BuChE), various enzymes |

Case Studies

- Neuroprotective Effects : In a study evaluating the neuroprotective properties of butanimidamide derivatives, it was found that certain compounds exhibited significant inhibition of BuChE with IC50 values lower than standard drugs like donepezil. This suggests a promising avenue for developing new treatments for Alzheimer's disease .

- Antioxidant Activity : Another study assessed the antioxidant properties of related compounds and found that some derivatives demonstrated substantial free radical scavenging activity. This property is crucial in mitigating oxidative stress associated with neurodegenerative conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.